1-Bromo-4-chlorobutane physical and chemical properties
1-Bromo-4-chlorobutane physical and chemical properties
An In-depth Technical Guide to 1-Bromo-4-chlorobutane: Properties, Synthesis, and Applications
Introduction
1-Bromo-4-chlorobutane (CAS No: 6940-78-9) is a bifunctional halogenated hydrocarbon that serves as a versatile intermediate in organic synthesis.[1][2] Its molecular structure, featuring both a bromine and a chlorine atom on a terminal four-carbon chain, allows for selective chemical transformations, making it a valuable building block for pharmaceuticals, agrochemicals, and specialty chemicals.[1][3][4][5] This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and a summary of its key applications for researchers and drug development professionals.
Physical and Chemical Properties
1-Bromo-4-chlorobutane is a colorless to pale yellow liquid at room temperature with a characteristic odor associated with alkyl halides.[2][3][6] It is a flammable liquid and should be handled with appropriate safety precautions.[7][8]
Quantitative Data Summary
The key physical and chemical properties of 1-Bromo-4-chlorobutane are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈BrCl | [1][6][8][9] |
| Molecular Weight | 171.46 g/mol | [1][8][9] |
| CAS Number | 6940-78-9 | [1][9] |
| Appearance | Colorless to light yellow liquid | [2][3][10][11] |
| Density | 1.488 g/mL at 25 °C | [1][12][13][14][15] |
| Boiling Point | 80 - 82 °C at 30 mmHg | [1][9][12][15] |
| ~175 °C at 760 mmHg | [14][16] | |
| Flash Point | 60 °C (140 °F) | [9][13][16] |
| Refractive Index (n20/D) | 1.4875 - 1.488 | [1][10][12][14] |
| Solubility | Slightly soluble in water; miscible with common organic solvents like ethanol, ether, chloroform, and acetone. | [2][3][6][13][15][17] |
| Vapor Pressure | 2.6 ± 0.3 mmHg at 25°C | [12][17] |
Chemical Profile and Reactivity
The chemical behavior of 1-Bromo-4-chlorobutane is dominated by the presence of two different halogen atoms. This dual functionality is key to its utility in multi-step organic synthesis.[1]
-
Nucleophilic Substitution: The carbon-bromine bond is generally more reactive (weaker and longer) than the carbon-chlorine bond, making bromine a better leaving group. This differential reactivity allows for selective nucleophilic substitution reactions, where a nucleophile can replace the bromine atom while leaving the chlorine atom intact for subsequent transformations.[5] This property is invaluable for constructing complex molecules in a controlled, stepwise manner.[3][5][9]
-
Cyclization Reactions: As a bifunctional molecule, it is frequently used to introduce four-carbon units and synthesize cyclic compounds.[3]
-
Applications in Synthesis: It is a critical intermediate in the production of various pharmaceuticals, including novel spirohydantoin derivatives being investigated as multireceptor-active antipsychotic and antidepressant agents.[1][4][15] It also finds use in the synthesis of agrochemicals and fine chemicals.[4]
Below is a diagram illustrating the general principle of selective nucleophilic substitution.
Experimental Protocols
Proper handling, storage, and experimental procedures are crucial for safety and successful outcomes when working with 1-Bromo-4-chlorobutane.
Handling and Storage
-
Handling: Use in a well-ventilated area.[7] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[7][18] Keep away from heat, sparks, and open flames, as it is a flammable liquid.[7][18][19] All equipment should be grounded to prevent static discharge.[7][20]
-
Storage: Store in a cool, dry, and well-ventilated area in tightly closed containers.[2][7][9] The recommended storage temperature is generally below +30°C.[12][15]
Synthesis Protocol
A common laboratory synthesis involves the reaction of (benzyloxy)acetic acid with an excess of a dihaloalkane in the presence of a strong base.[13][15][21]
Materials:
-
n-Butyllithium (1.6 M in hexane)
-
(Benzyloxy)acetic acid
-
1-Bromo-3-chloropropane (Note: The source refers to this, but the context implies formation of the target molecule; this is a generalized procedure for alkylation)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
6 M Hydrochloric acid
-
Saturated brine
-
Anhydrous magnesium or sodium sulfate
Procedure:
-
Base Preparation: A solution of diisopropylamine in anhydrous THF is cooled to -30°C. n-Butyllithium is added dropwise, and the mixture is stirred for 30 minutes to form lithium diisopropylamide (LDA).[13][15]
-
Deprotonation: The reaction is further cooled to -70°C, and a solution of (benzyloxy)acetic acid in THF is added dropwise. The mixture is stirred for another 30 minutes.[13][15]
-
Alkylation: 1-Bromo-4-chlorobutane (or a suitable precursor) is added at -70°C. The reaction is stirred for 30 minutes at this temperature and then allowed to warm to room temperature and stirred for an additional 2 hours.[13][15]
-
Work-up: The reaction mixture is quenched by pouring it into ice-cold water and washed with ethyl acetate.[15][21]
-
Acidification & Extraction: The aqueous layer is acidified to a pH of 3-4 with 6 M HCl and extracted with ethyl acetate.[13][15][21]
-
Drying and Concentration: The combined organic layers are washed with saturated brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.[3][15][21]
-
Purification: The crude product is purified by silica (B1680970) gel column chromatography to yield the final product as a colorless oil.[3][13][15]
An alternative industrial method involves the hydrochlorination of a cyclic ether like tetrahydrofuran, followed by reaction with a brominating agent.[13][22]
Synthesis and Purification Workflow
The following diagram outlines the key steps in the laboratory synthesis and purification of an alkylated product using 1-Bromo-4-chlorobutane.
References
- 1. innospk.com [innospk.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. CAS 6940-78-9: 1-Bromo-4-chlorobutane | CymitQuimica [cymitquimica.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. 1-Bromo-4-chlorobutane | C4H8BrCl | CID 81364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-bromo-4-chlorobutane | 6940-78-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 10. 1-Bromo-4-chlorobutane, 99% 100 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 11. 1-Bromo-4-chlorobutane, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 12. chembk.com [chembk.com]
- 13. 1-Bromo-4-chlorobutane (6940-78-9) for sale [vulcanchem.com]
- 14. 1-bromo-4-chlorobutane [stenutz.eu]
- 15. 1-Bromo-4-chlorobutane | 6940-78-9 [chemicalbook.com]
- 16. 1-Bromo-4-chlorobutane | 6940-78-9 | FB00908 | Biosynth [biosynth.com]
- 17. 1-Bromo-4-chlorobutane | CAS#:6940-78-9 | Chemsrc [chemsrc.com]
- 18. fishersci.com [fishersci.com]
- 19. assets.thermofisher.com [assets.thermofisher.com]
- 20. technopharmchem.com [technopharmchem.com]
- 21. 1-Bromo-4-chlorobutane synthesis - chemicalbook [chemicalbook.com]
- 22. GB788349A - Process for the synthesis of 1-bromo-4-chlorobutane - Google Patents [patents.google.com]
